molecular formula C18H21NO3S B2637933 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide CAS No. 866042-47-9

3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide

Cat. No.: B2637933
CAS No.: 866042-47-9
M. Wt: 331.43
InChI Key: UJIQPZJUMZYWBJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide is a complex organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide typically involves the formation of the benzofuran ring followed by sulfonamide formation. One common method involves the Friedel-Crafts reaction to form the benzofuran ring, followed by sulfonamide formation through the reaction of the benzofuran derivative with a sulfonyl chloride .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12-6-5-7-14(10-12)23(20,21)19-16-9-8-13(2)15-11-18(3,4)22-17(15)16/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIQPZJUMZYWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C)CC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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